molecular formula C9H10N4O B2536777 3-[(2-Hydroxycyclobutyl)amino]pyrazine-2-carbonitrile CAS No. 2199602-51-0

3-[(2-Hydroxycyclobutyl)amino]pyrazine-2-carbonitrile

Cat. No.: B2536777
CAS No.: 2199602-51-0
M. Wt: 190.206
InChI Key: IWZIGFZMWRBLHZ-UHFFFAOYSA-N
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Description

3-[(2-Hydroxycyclobutyl)amino]pyrazine-2-carbonitrile is a nitrogen-containing heterocyclic compound. It features a pyrazine ring substituted with a hydroxycyclobutylamino group and a carbonitrile group. Compounds with pyrazine rings are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Hydroxycyclobutyl)amino]pyrazine-2-carbonitrile typically involves the reaction of 2-chloropyrazine with 2-hydroxycyclobutylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Hydroxycyclobutyl)amino]pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2-Hydroxycyclobutyl)amino]pyrazine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-Hydroxycyclobutyl)amino]pyrazine-2-carbonitrile is unique due to the presence of both the hydroxycyclobutyl and pyrazine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[(2-hydroxycyclobutyl)amino]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c10-5-7-9(12-4-3-11-7)13-6-1-2-8(6)14/h3-4,6,8,14H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZIGFZMWRBLHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NC2=NC=CN=C2C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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